4-((3-bromopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-bromopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17BrFN3O2 and its molecular weight is 394.244. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Development of Met Kinase Inhibitors
Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. Through substitution at various positions, improvements in enzyme potency, aqueous solubility, and kinase selectivity were achieved. The research highlighted the advancement of one such compound into phase I clinical trials due to its excellent efficacy, pharmacokinetic, and preclinical safety profiles, demonstrating its potential in cancer treatment and further drug development (Schroeder et al., 2009).
Radiotracer Development for PET Imaging
The study on nucleophilic displacement of bromide in 4-bromopyrazole rings with [18F]fluoride led to the synthesis of radiolabeled compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. This compound, a potential radiotracer for studying CB1 cannabinoid receptors in the brain via positron emission tomography (PET), was synthesized with high specific radioactivity and radiochemical purity. This research contributes to the development of diagnostic tools for neurological conditions (Katoch-Rouse & Horti, 2003).
Synthesis and Computational Studies of NLO Properties
The synthesis of 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide and its analogs through a three-component reaction was explored. This study included characterizing the compounds using various techniques and investigating their non-linear optical (NLO) properties and molecular docking analyses. The compounds exhibited potential for inhibition of tubulin polymerization and anticancer activity, showcasing the intersection of synthetic chemistry, computational studies, and biological applications (Jayarajan et al., 2019).
Orexin-1 Receptor Mechanisms and Eating Disorders
Research into Orexin (OX) receptors and their role in feeding, arousal, stress, and drug abuse highlighted the potential of selective antagonists in treating binge eating and possibly other eating disorders with a compulsive component. The study demonstrated the effects of various OX receptor antagonists on compulsive food consumption in a binge-eating model, providing insights into novel pharmacological treatments for eating disorders (Piccoli et al., 2012).
Properties
IUPAC Name |
4-(3-bromopyridin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c18-13-4-3-9-20-16(13)24-12-7-10-22(11-8-12)17(23)21-15-6-2-1-5-14(15)19/h1-6,9,12H,7-8,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZAWOWWPWWKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.